5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide
Description
5-Chlorospiro[3H-1-benzofuran-2,4'-piperidine] hydrobromide is a spirocyclic compound featuring a benzofuran moiety fused to a piperidine ring via a spiro junction at position 2. The chlorine substituent at position 5 of the benzofuran core and the hydrobromide counterion contribute to its unique physicochemical and pharmacological properties. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity and metabolic stability .
Properties
CAS No. |
1003567-30-3 |
|---|---|
Molecular Formula |
C12H15BrClNO |
Molecular Weight |
304.61 g/mol |
IUPAC Name |
5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide |
InChI |
InChI=1S/C12H14ClNO.BrH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
InChI Key |
RYLBQHUJCUIART-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with piperidine under specific conditions to form the spiro compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chlorospiro[3H-1-benzofuran-2,4’-piperidine];hydrobromide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific enzymes.
Comparison with Similar Compounds
Key Differences in Substituents and Counterions
Halogen Effects :
- Chlorine (Cl) : Balances electronegativity and steric bulk, optimizing receptor interactions (e.g., serotonin receptors) .
- Bromine (Br) : Larger atomic radius enhances van der Waals interactions but reduces solubility .
- Fluorine (F) : High electronegativity improves metabolic stability and bioavailability .
- Trifluoromethyl (CF₃) : Increases lipophilicity, favoring blood-brain barrier penetration .
- Counterion Impact: Hydrobromide: Higher aqueous solubility compared to hydrochloride salts, facilitating formulation (e.g., halofuginone hydrobromide’s anti-coccidial efficacy) . Hydrochloride: Commonly used due to cost-effectiveness but may exhibit lower solubility in polar solvents .
Spiro Junction and Core Modifications
- Spiro Position :
- Core Structure: Benzofuran vs. Isobenzofuran: The isobenzofuran variant () shifts oxygen placement, modifying electronic properties and ring strain. Chroman vs.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-chlorospiro[3H-1-benzofuran-2,4'-piperidine] hydrobromide with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including ring formation, halogenation, and salt formation. Key steps include:
- Ether formation : Reacting salicylaldehyde derivatives with bromoacetate under controlled pH (8–9) to form the benzofuran core .
- Spirocyclization : Using piperidine derivatives and chlorinating agents (e.g., POCl₃) to introduce the chloro substituent at the 5-position .
- Hydrobromide salt formation : Treating the free base with HBr in anhydrous ethanol to improve crystallinity and stability .
Critical Parameters : - Temperature control (<40°C) during chlorination to avoid side reactions.
- Purity assessment via HPLC (>98%) and ¹H/¹³C NMR to confirm spirocyclic structure and absence of regioisomers .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Look for characteristic peaks:
- Benzofuran aromatic protons (δ 6.8–7.4 ppm).
- Piperidine N-H signal (broad singlet, δ 3.1–3.5 ppm) .
- ¹³C NMR: Confirm spiro junction via quaternary carbon resonance (δ 70–75 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 296.08 (C₁₂H₁₄ClNO·HBr) .
- X-ray Crystallography : Resolve spiro conformation and hydrogen-bonding patterns in the hydrobromide salt .
Advanced: How do reaction conditions (e.g., solvent, temperature) impact the yield of the spirocyclic core?
Methodological Answer:
Contradictions in yield data often arise from solvent polarity and temperature gradients:
- Solvent Effects :
- Polar aprotic solvents (DMF, DMSO) favor spirocyclization but may reduce yield due to side reactions.
- Dichloromethane/THF mixtures balance reactivity and selectivity, achieving ~65–70% yield .
- Temperature :
- Cyclization at 0–5°C minimizes ring-opening side reactions.
- Elevated temperatures (>50°C) degrade the spiro structure, reducing yield by 20–30% .
Resolution : Optimize via Design of Experiments (DoE) to identify ideal solvent/temperature combinations .
Advanced: What strategies mitigate instability of the hydrobromide salt in aqueous solutions?
Methodological Answer:
Instability often stems from hygroscopicity and pH sensitivity:
- Lyophilization : Freeze-drying the salt improves long-term stability (>24 months at -20°C) .
- Buffered Formulations : Use phosphate buffer (pH 4.5–5.5) to prevent hydrolysis of the benzofuran ring .
- Excipient Screening : Co-formulate with mannitol or cyclodextrins to reduce water absorption .
Validation : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., serotonin receptor binding) may arise from:
- Assay Variability : Differences in cell lines (CHO vs. HEK293) or radioligand purity .
- Salt Form Interference : Hydrobromide counterions may interact with assay buffers, altering binding kinetics .
Best Practices : - Standardize assays using the same salt form (e.g., hydrobromide vs. hydrochloride).
- Validate results with orthogonal techniques (e.g., SPR, functional cAMP assays) .
Advanced: What structural analogs of this compound show improved pharmacokinetic properties?
Methodological Answer:
Modifications to the spiro core and substituents enhance bioavailability:
- 5-Trifluoromethyl Analog : Increased lipophilicity improves blood-brain barrier penetration (LogP = 2.8 vs. 1.9 for parent compound) .
- N-Methyl Piperidine : Reduces metabolic clearance by inhibiting CYP3A4 oxidation .
SAR Insights : - Chlorine at the 5-position is critical for target affinity; replacement with bulkier halogens (Br, I) reduces potency by 10-fold .
Advanced: How can in vivo toxicity be predicted for this compound during early-stage development?
Methodological Answer:
Use computational and empirical models:
- ADMET Prediction : Tools like SwissADME assess CYP inhibition and hERG liability .
- Metabolite Identification : Incubate with liver microsomes to detect reactive intermediates (e.g., quinone methides from benzofuran oxidation) .
- Zebrafish Tox Screens : Rapidly evaluate cardiotoxicity and neurotoxicity at 10–100 µM concentrations .
Advanced: What analytical challenges arise in quantifying trace impurities in synthesized batches?
Methodological Answer:
Key impurities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
